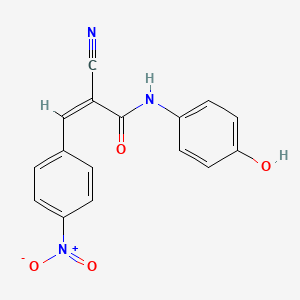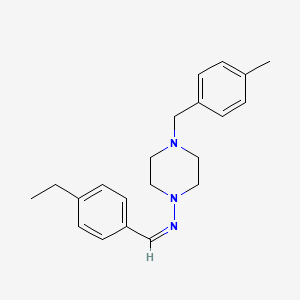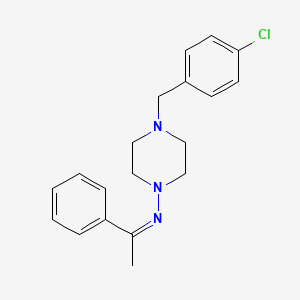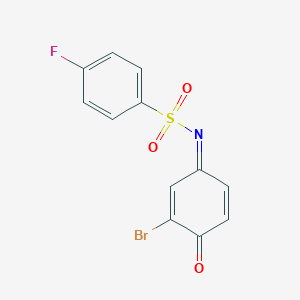![molecular formula C14H16N2O2S2 B5911922 4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)
4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide, also known as MTB, is a chemical compound that has been extensively researched for its potential applications in various fields of science. In
Mechanism of Action
The mechanism of action of 4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. This leads to a disruption of cellular processes, which ultimately results in the death of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory properties, which makes it a potential treatment for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, which makes it a potential treatment for a variety of infections. However, one of the limitations of this compound is its toxicity. It has been shown to be toxic to certain cells, which limits its potential applications.
Future Directions
There are several future directions for research on 4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as its use as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide can be synthesized using a simple and cost-effective method. The synthesis process involves the reaction of 4-methylbenzenesulfonylhydrazide with 5-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and produces this compound in good yield.
Scientific Research Applications
4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide has been extensively researched for its potential applications in various fields of science. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its ability to inhibit the formation of biofilms, which are a major cause of bacterial infections.
properties
IUPAC Name |
4-methyl-N-[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-4-7-13(8-5-10)20(17,18)16-15-12(3)14-9-6-11(2)19-14/h4-9,16H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIOVNRDXQWWHY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

